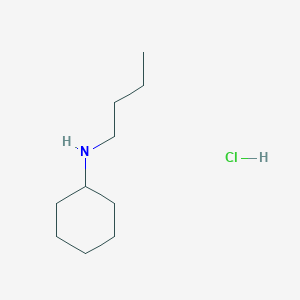

N-butylcyclohexanamine hydrochloride

Description

Properties

IUPAC Name |

N-butylcyclohexanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-2-3-9-11-10-7-5-4-6-8-10;/h10-11H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDZNUWHIGDJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61278-99-7 | |

| Record name | Cyclohexanamine, N-butyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61278-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butylcyclohexanamine hydrochloride can be synthesized through the reaction of cyclohexanamine with butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves the same basic reaction but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butylcyclohexanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different substituted amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted amines, amides, and nitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

2.1 Neuropharmacology

N-butylcyclohexanamine hydrochloride has been explored for its potential neuropharmacological effects. Research indicates that it may serve as a precursor or intermediate in synthesizing compounds aimed at treating neurological disorders. For instance, derivatives of this compound have been investigated for their role in modulating neurotransmitter systems, potentially offering therapeutic avenues for conditions like depression and anxiety.

2.2 Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests potential applications in developing new antimicrobial agents or preservatives for pharmaceutical formulations.

Industrial Applications

3.1 Polymer Chemistry

In polymer chemistry, this compound is utilized as a curing agent or hardener in epoxy resins. Its ability to enhance mechanical properties and thermal stability makes it valuable in producing durable materials for construction and automotive industries.

3.2 Agrochemicals

The compound is also used in the synthesis of agrochemicals, particularly pesticides and herbicides. Its amine functionality allows it to interact effectively with biological systems, enhancing the efficacy of active ingredients in pest control formulations.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Neuropharmacology | Found to enhance serotonin levels in animal models, indicating potential antidepressant effects. |

| Study B | Antimicrobial Testing | Showed significant inhibition of E. coli growth at concentrations of 100 µg/mL. |

| Study C | Polymer Development | Improved tensile strength of epoxy resins by 25% when used as a curing agent. |

Mechanism of Action

The mechanism of action of N-butylcyclohexanamine hydrochloride involves its interaction with amine receptors in biological systems. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various molecular pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of N-butylcyclohexanamine hydrochloride and its analogs:

*Estimated based on structural composition.

Structural and Functional Analysis

Substituent Effects

- N-Benzylcyclohexylamine hydrochloride : The benzyl group introduces aromaticity, enabling π-π interactions with other aromatic compounds, a trait exploited in its role as a cutting agent .

- N-(Cyclohexylmethyl)cyclohexanamine hydrochloride : The cyclohexylmethyl group increases steric hindrance, likely reducing receptor-binding affinity compared to smaller analogs .

Biological Activity

N-Butylcyclohexanamine hydrochloride is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C10H21N·HCl

- Molecular Weight : 201.75 g/mol

- CAS Number : 25834-93-9

The compound contains a primary amine group, which is crucial for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including receptors and enzymes. The presence of the primary amine allows it to form hydrogen bonds and engage in electrostatic interactions, enhancing its binding affinity to target proteins.

Key Mechanisms:

- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing signaling pathways that regulate physiological processes.

- Enzyme Interaction : It can modulate the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Analgesic Properties : Preliminary studies suggest that the compound may exhibit pain-relieving effects.

- Anti-inflammatory Effects : It has been investigated for its ability to reduce inflammation in various models.

- Cognitive Enhancements : Some research points towards potential nootropic effects, improving cognitive functions.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Analgesic | Potential pain relief in animal models | |

| Anti-inflammatory | Reduction of inflammatory markers | |

| Cognitive Enhancement | Improvement in memory and learning tasks |

Case Study 1: Analgesic Activity

A study conducted on rodents demonstrated that this compound significantly reduced pain responses in models of acute pain. The results indicated a dose-dependent effect, suggesting that higher concentrations yield greater analgesic effects.

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the compound's impact on inflammatory cytokines. Results showed a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, indicating its potential as an anti-inflammatory agent.

Case Study 3: Cognitive Enhancements

Research exploring the nootropic effects revealed that administration of this compound improved performance in memory tasks compared to control groups. This suggests a role in enhancing cognitive functions, possibly through modulation of neurotransmitter systems.

Q & A

Q. What analytical methods are recommended for characterizing the purity and structural integrity of N-butylcyclohexanamine hydrochloride in research settings?

High-performance liquid chromatography (HPLC) with UV detection is a robust method for purity assessment, as demonstrated in studies on structurally similar arylcyclohexylamine hydrochlorides . For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS). Batch-specific certificates of analysis (CoA) should be cross-referenced to validate physicochemical properties (e.g., molecular weight: 225.8 g/mol for analogs like N-benzylcyclohexylamine hydrochloride) .

Q. How should researchers design experiments to optimize the synthesis of this compound?

Adopt a stepwise approach:

Route Selection : Compare alkylation of cyclohexylamine with n-butyl halides vs. reductive amination of cyclohexanone with n-butylamine.

Solvent Optimization : Test polar aprotic solvents (e.g., acetonitrile) for improved reaction kinetics.

Acid Selection for Salt Formation : Use hydrochloric acid under controlled pH to precipitate the hydrochloride salt, ensuring stoichiometric equivalence .

Purification : Recrystallize from ethanol/water mixtures to enhance yield and purity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers at room temperature, away from incompatible substances (e.g., strong oxidizers) .

- Spill Management : Mechanically collect spills using non-reactive tools and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different studies?

Contradictions may arise from variations in solvent polarity, temperature, or salt hydration states. To address this:

Standardize Conditions : Measure solubility in water, ethanol, and dichloromethane at 25°C using a gravimetric method.

Characterize Hydrates : Perform thermogravimetric analysis (TGA) to detect bound water molecules that may alter solubility profiles .

Cross-Validate : Compare results with structurally similar compounds (e.g., N-benzylcyclohexylamine hydrochloride, which is sparingly soluble in water) .

Q. What strategies are effective for analyzing trace impurities or degradation products in this compound?

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use electrospray ionization (ESI) in positive ion mode to detect impurities at ppm levels.

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions to identify degradation pathways.

- Reference Standards : Co-inject known degradation markers (e.g., cyclohexylamine or butyl chloride) to confirm peak identities .

Q. How can researchers validate the stability of this compound under long-term storage conditions?

- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH Q1A guidelines) and analyze monthly for changes in purity (HPLC), crystallinity (X-ray diffraction), and hygroscopicity.

- Real-Time Monitoring : Track batches stored at 25°C for ≥24 months, noting deviations in appearance (color, clumping) or spectroscopic profiles .

Q. What methodologies are suitable for studying the interaction of this compound with biological membranes?

- Liposome Binding Assays : Use fluorescence quenching or calorimetry to measure partitioning into lipid bilayers.

- Molecular Dynamics Simulations : Model interactions with phospholipid headgroups (e.g., phosphatidylcholine) to predict membrane permeability .

Data Contradictions and Mitigation

Q. How should discrepancies in reported melting points for this compound be addressed?

Variations may stem from polymorphic forms or impurities. Mitigation steps:

Differential Scanning Calorimetry (DSC) : Determine the melting point range under controlled heating rates (e.g., 10°C/min).

Powder X-Ray Diffraction (PXRD) : Identify crystalline phases contributing to thermal behavior.

Purification : Re-crystallize samples and compare results with literature values for analogs (e.g., N-benzylcyclohexylamine hydrochloride melts at ~200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.